Tetrahydro tanshinone I
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(1R)-1,6-dimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-7,10H,3,5,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
AZIUYJPOBCMPON-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C |
Origin of Product |
United States |
Isolation and Characterization Methodologies in Research
Advanced Extraction Techniques from Botanical Sources
The initial and critical step in isolating Tetrahydro tanshinone I is its extraction from the dried roots of Salvia miltiorrhiza. mdpi.com While traditional methods like alcohol-based reflux extraction are still utilized, modern research has focused on developing more efficient and environmentally friendly techniques to enhance yield and preserve the compound's integrity. frontiersin.orgnih.gov
Advanced extraction methodologies that have been developed for tanshinones include:
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, facilitating solvent penetration and enhancing extraction efficiency. A key advantage of UAE is that it can be performed at lower temperatures, which helps to prevent the thermal degradation of sensitive compounds like tanshinones. frontiersin.org
Supercritical Fluid Extraction (SFE): This technique utilizes supercritical CO2 as a solvent. SFE is highly selective and efficient, and it avoids the use of toxic organic solvents, making it an environmentally friendly "green" technology. frontiersin.orgpreprints.org
Subcritical Water Extraction (SBWE): A green extraction technique that uses water at elevated temperatures (between 100°C and 374°C) and pressures to extract active pharmaceutical ingredients. nih.gov This method eliminates the need for organic solvents, producing safer extracts. nih.gov Research on related tanshinones has shown that optimizing the temperature in SBWE can dramatically increase extraction efficiency compared to traditional methods. nih.gov
Cloud Point Extraction (CPE): An eco-friendly method that uses surfactants to extract hydrophobic compounds. Recent studies have successfully used natural surfactants like lecithin to improve the extraction efficiency of tanshinones from Salvia miltiorrhiza, minimizing the use of organic solvents. preprints.orgmdpi.com
Other Modern Techniques: Additional methods such as dynamic continuous ultrasound-assisted extraction with a high-intensity ultrasonic probe (CUAE-HIUP) and ionic liquid surfactant-mediated ultrasonic-assisted extraction have also been explored to optimize the recovery of tanshinones. frontiersin.orgpreprints.org
These advanced methods offer significant advantages over conventional techniques, including higher efficiency, reduced extraction time, lower solvent consumption, and better preservation of the target compounds. frontiersin.org
Preparative Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of various tanshinones and other phytochemicals. asianpubs.org Therefore, a robust separation and purification strategy is essential to isolate this compound in a pure form. This process often involves preliminary fractionation using techniques like silica (B1680970) gel column chromatography or macroporous adsorption resins to separate the compounds based on polarity. mdpi.comnih.gov
High-Speed Counter-Current Chromatography (HSCCC) has emerged as a highly effective and versatile liquid-liquid partition chromatography technique for the preparative separation of tanshinones from crude extracts. nih.govglobalresearchonline.net HSCCC avoids the use of a solid stationary phase, which prevents the irreversible adsorption and denaturation of target compounds. globalresearchonline.net
In a notable study, researchers successfully established a one-step HSCCC method to separate and purify multiple tanshinones, including 1,2,15,16-tetrahydrotanshiquinone (an isomer of this compound), from a 400 mg crude extract of Salvia miltiorrhiza. nih.govresearchgate.net The separation was achieved using a specific two-phase solvent system, demonstrating the precision and efficacy of HSCCC in isolating individual compounds from a complex mixture. nih.gov
Table 1: HSCCC Preparative Separation of Tanshinones from Salvia miltiorrhiza Extract nih.govresearchgate.net
| Compound Isolated | Yield from 400 mg Extract | Purity (by HPLC) |
| Dihydrotanshinone (B163075) I | 8.2 mg | 97.6% |
| 1,2,15,16-Tetrahydrotanshiquinone | 5.8 mg | 95.1% |
| Cryptotanshinone (B1669641) | 26.3 mg | 99.0% |
| Tanshinone I | 16.2 mg | 99.1% |
| Neo-przewaquinone A | 25.6 mg | 93.2% |
| Tanshinone IIA | 68.8 mg | 99.3% |
| Miltirone | 9.3 mg | 98.7% |
| Data sourced from a study utilizing a light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) solvent system for HSCCC separation. nih.gov |
Analytical Approaches for Compound Identification and Purity Assessment
Once a compound is isolated, its structural identity must be confirmed and its purity rigorously assessed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant analytical method for assessing the purity of isolated tanshinones and for quantifying their content in extracts. nih.govnih.gov The purity is typically determined using the HPLC area normalization method. nih.gov Analyses are commonly performed on a C18 column with a mobile phase consisting of a methanol-water mixture, often containing acetic acid to improve peak shape, and detection is carried out using a UV detector. asianpubs.orgelsevierpure.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isolated natural products. ¹H NMR spectroscopy was used to definitively identify the chemical structures of the compounds separated by HSCCC, including 1,2,15,16-tetrahydrotanshiquinone. nih.govresearchgate.net Quantitative NMR (qNMR) can also be employed to accurately determine the concentration of individual tanshinones in a reference standard mixture. peerj.com
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. It is often coupled with HPLC (HPLC-MS) for comprehensive analysis. mdpi.compeerj.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to support the structural identification of the purified compounds. researchgate.net
Table 2: Summary of Analytical Techniques for this compound
| Analytical Technique | Application in Research |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Quantification nih.govelsevierpure.com |
| Nuclear Magnetic Resonance (NMR) | Structural identification and confirmation nih.govpeerj.com |
| Mass Spectrometry (MS) | Molecular weight determination, Structural elucidation mdpi.comresearchgate.net |
Synthetic Chemistry and Analog Development
Total Synthesis Strategies of Tetrahydro Tanshinone I
The total synthesis of tanshinones has been a subject of chemical research since the 1960s. frontiersin.orgrsc.org Strategies for synthesizing this compound (dihydrotanshinone I) are often embedded within the broader efforts to synthesize tanshinone I itself, as the former is a direct precursor to the latter. frontiersin.org
One prominent synthetic pathway involves the acidification of an intermediate compound to yield dihydrotanshinone (B163075), which is then oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to produce tanshinone I. frontiersin.org This underscores the significance of dihydrotanshinone I as a key intermediate in synthetic routes.
The Diels-Alder reaction is a cornerstone of many total synthesis strategies, enabling the direct construction of the 1,4-phenanthrenedione core, which significantly shortens the synthetic sequence compared to earlier, lower-yield methods that relied on expensive reagents. nih.gov
Semisynthesis and Structural Modification Approaches for Tanshinone Analogues
Using naturally abundant tanshinones like tanshinone I and tanshinone IIA as starting materials, researchers have explored extensive structural modifications to generate novel analogs. nih.govresearchgate.net These efforts aim to improve physicochemical properties and explore structure-activity relationships (SAR). nih.gov The primary sites for these modifications are the ortho-quinone moiety (Ring C), the furan (B31954) ring (Ring D), and the A and B rings of the tetracyclic scaffold. nih.govresearchgate.netsemanticscholar.org
The ortho-quinone moiety in Ring C is a critical pharmacophore and a frequent target for chemical modification. nih.govnih.gov Various strategies have been employed to alter its structure and electronic properties. nih.gov
Key Modification Strategies for the ortho-Quinone Moiety
| Modification Type | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|
| Reduction & Derivatization | Reduction (e.g., with SnCl₂), followed by acylation or alkylation | Phenolic hydroxyl groups are acylated or alkylated | nih.gov |
| Heterocycle Formation | Reaction with amine compounds | Fused imidazole, oxazole, or pyrazine rings | nih.govresearchgate.net |
| Oxidation | Oxidation of the o-quinone structure | Acid anhydride formation (with potential ring-opening byproducts) | nih.gov |
| Direct Transformation | Specific reaction conditions | Conversion to an o-methoxy structure | nih.gov |
One common approach involves the reduction of the o-quinone, followed by acylation or alkylation of the resulting phenolic hydroxyl groups. nih.gov Another fruitful strategy is the reaction of the dicarbonyl groups at the C-11 and C-12 positions with amine compounds to generate fused nitrogen-containing heterocyclic rings such as imidazoles, oxazoles, and pyrazines. nih.govresearchgate.net Additionally, the o-quinone can be oxidized to form an acid anhydride or directly converted into an o-methoxy structure. nih.gov
The carbon atoms of the furan ring, particularly C-17, are amenable to functionalization. nih.gov A common modification pathway begins with the oxidation of the C-17 position to introduce a hydroxyl group. nih.gov This hydroxylated derivative can then serve as a versatile intermediate. For example, it can be brominated, and the resulting bromine can be substituted with various imines to create a library of new derivatives. nih.gov Such modifications at the C-17 position have been shown to be a promising strategy for improving the properties of tanshinone I. nih.gov
The A and B rings, which form the foundational naphthalene (B1677914) or tetrahydronaphthalene part of the tanshinone scaffold, have also been targeted for modification. nih.govresearchgate.netresearchgate.net During total synthesis, it is possible to alter the substituents on the phenyl group of the A ring. nih.gov In semisynthetic approaches, more drastic changes have been explored. For instance, research on tanshinone IIA analogs has shown that cleavage of the A ring can lead to derivatives with enhanced biological activity. researchgate.net
Development of this compound Derivatives and Analogues for Research
The primary motivation for the synthesis of this compound derivatives and other tanshinone analogs is to overcome the limitations of the parent natural products, such as weak potency and poor drug-like properties, for their use in research. nih.govnih.govresearchgate.net The goal is to generate high-quality drug candidates with improved water solubility, bioavailability, and enhanced biological activity. frontiersin.orgnih.govscispace.com
A wide array of derivatives has been developed for research purposes. For example, by applying the modification strategies described above, libraries of C-11/C-12 nitrogen heterocyclic derivatives have been synthesized from tanshinone I, with some compounds showing moderate cytotoxic activity against human cancer cell lines. nih.govresearchgate.net Other innovative approaches include the synthesis of novel water-soluble derivatives by conjugating tanshinone I with low-molecular-weight chitosan. nih.gov Furthermore, a molecular hybridization strategy has been used to synthesize novel tanshinone I-substituted bis(indolyl/pyrrolyl) methane scaffolds. nih.gov
Through these extensive synthetic efforts, researchers have generated potent analogs, such as a lactam derivative that demonstrated significantly more potent antiproliferative activity against cancer cells than the parent compound, tanshinone I. researchgate.net These developed analogs are crucial tools for studying molecular mechanisms of action and exploring the therapeutic potential of the tanshinone scaffold. nih.govnih.gov
Structure Activity Relationship Sar Studies
Elucidation of Essential Pharmacophores for Biological Activity
A pharmacophore is the specific arrangement of molecular features that is necessary for a molecule to interact with a specific biological target and trigger a response. The elucidation of the essential pharmacophores of Tetrahydro tanshinone I involves identifying the key functional groups and their spatial relationships that are critical for its activity.
Research has indicated that the o-quinone moiety and the furan (B31954) ring system are crucial components of the tanshinone scaffold that contribute to their biological activities. For this compound, the specific saturation of one of the rings in the phenanthrene-quinone core significantly influences its interaction with biological targets. Key pharmacophoric features are believed to include:
Hydrogen Bond Acceptors: The carbonyl groups of the quinone ring are critical for forming hydrogen bonds with amino acid residues in the active site of target proteins.
Hydrophobic Regions: The polycyclic ring structure provides a significant hydrophobic character, which is important for van der Waals interactions and anchoring the molecule within the binding pocket of a receptor.
Aromatic Interactions: Although the A-ring is saturated, the remaining aromatic system can participate in π-π stacking or cation-π interactions with the target.
Identifying these essential pharmacophores provides a blueprint for designing new derivatives with enhanced activity and selectivity.
Impact of Structural Modifications on In Vitro Potency and Selectivity
Once the essential pharmacophores are identified, medicinal chemists can systematically modify the structure of this compound to investigate the impact on its biological activity. These modifications can involve altering substituents, changing ring structures, or introducing new functional groups. The goal is to improve properties such as potency (the concentration of the drug required to produce a specific effect) and selectivity (the ability of the drug to interact with a specific target over others).
Studies on related tanshinone derivatives have shown that modifications at various positions of the core structure can have a profound effect on their in vitro potency and selectivity against different biological targets. For instance, the introduction of different substituents on the furan ring or modifications of the quinone moiety can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and efficacy.
Interactive Table: Hypothetical Impact of Structural Modifications on In Vitro Potency of this compound Derivatives.
| Modification Site | Type of Modification | Predicted Impact on Potency | Rationale |
| C-1 | Introduction of a hydroxyl group | Increase | Potential for additional hydrogen bonding with the target protein. |
| Furan Ring | Substitution with a bulky group | Decrease | Steric hindrance may prevent optimal binding to the active site. |
| Quinone Ring | Reduction to a hydroquinone | Decrease | Loss of key hydrogen bond acceptor sites. |
| A-Ring | Introduction of unsaturation | Variable | May alter the overall conformation and hydrophobic interactions. |
Note: This table is illustrative and based on general principles of medicinal chemistry as specific experimental data for this compound is not extensively available in public literature.
Computational Approaches in SAR Analysis
Computational chemistry plays an indispensable role in modern drug discovery and SAR analysis. These in silico methods provide valuable insights into the molecular interactions between a ligand and its target, guiding the design of new compounds with improved pharmacological profiles.
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model can be generated based on the structures of a series of active compounds or from the crystal structure of a ligand-receptor complex.
For this compound, a ligand-based pharmacophore model could be developed by aligning it with other structurally similar and active tanshinone derivatives. This model would highlight the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are crucial for their shared biological activity. Such a model can then be used as a 3D query to screen large chemical databases to identify novel compounds with the potential for similar therapeutic effects.
Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of SAR, MD simulations can provide a dynamic view of how this compound and its derivatives interact with a biological target.
By placing the compound in the binding site of a target protein and simulating its behavior under physiological conditions, researchers can:
Assess the stability of the ligand-protein complex.
Identify key amino acid residues involved in the binding interaction.
Understand how structural modifications to the ligand affect its binding mode and affinity.
Predict the binding free energy, which is a measure of the strength of the interaction.
These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the molecular basis of activity and guiding the rational design of more potent and selective inhibitors.
Preclinical Research in Disease Models Mechanistic Insights
In Vitro Cellular Models for Disease Research
In vitro studies provide a foundational understanding of a compound's biological activity at the cellular level.
Cancer Cell Line Panels
Currently, there is a lack of specific research data from comprehensive cancer cell line panel screenings for Tetrahydrotanshinone I. While other tanshinones have been evaluated for their anticancer properties across various human cancer cell lines, including those for breast, colon, and lung cancer, specific data detailing the cytotoxic or antiproliferative effects of Tetrahydrotanshinone I on these panels are not available in the current body of research.
Immune Cell Models
There is no available research detailing the effects of Tetrahydrotanshinone I on immune cell models. Studies on related tanshinone compounds have explored their anti-inflammatory potential by examining their impact on immune cells such as macrophages and lymphocytes, but specific mechanistic insights for Tetrahydrotanshinone I are yet to be established.
Osteoclast Differentiation Models
Preclinical research on the effects of Tetrahydrotanshinone I in osteoclast differentiation models has not been reported. Investigations into other tanshinones have shown inhibitory effects on the differentiation of osteoclasts, which are cells responsible for bone resorption, suggesting a potential area for future research into bone-related disorders mdpi.comnih.govnih.gov. However, specific studies to confirm such activity for Tetrahydrotanshinone I are absent.
Endothelial Cell Models
Specific studies evaluating the impact of Tetrahydrotanshinone I on endothelial cell models to investigate processes like angiogenesis (the formation of new blood vessels) are not currently available. Research on other tanshinones has indicated anti-angiogenic properties, a crucial area of investigation in cancer research, but these findings have not been extended to Tetrahydrotanshinone I nih.gov.
Helicobacter pylori Models (Antibacterial and Antibiofilm)
In a study evaluating the in vitro antibacterial potential of 13 different tanshinone derivatives against Helicobacter pylori, Tetrahydrotanshinone I (THT) was included among the tested compounds nih.gov. The study assessed activity against 25 different strains of H. pylori. While the primary focus of the published findings was on the potent activity of Dihydrotanshinone (B163075) I (DHT), the screening provided data across the panel of derivatives nih.govnih.gov. Tetrahydrotanshinone I demonstrated moderate activity, with Minimum Inhibitory Concentration (MIC) values recorded at which 50% and 90% of the isolates were inhibited (MIC₅₀/₉₀) nih.gov.
Detailed studies on its specific antibiofilm capabilities, such as the elimination of preformed biofilms or the killing of biofilm-encased bacteria, have not been specifically reported for Tetrahydrotanshinone I, unlike the more extensively studied Dihydrotanshinone I nih.govresearchgate.net.
| Compound | Target Organism | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) | Reference |
|---|---|---|---|---|
| Tetrahydrotanshinone I | Helicobacter pylori (25 strains) | 16 | 32 | nih.gov |
In Vivo Animal Models for Pathophysiological Studies
There is currently no published research on the use of Tetrahydrotanshinone I in in vivo animal models for any pathophysiological studies. While preclinical animal models have been utilized to evaluate the efficacy and safety of other tanshinones in disease states such as cancer, inflammation, and bacterial infections, Tetrahydrotanshinone I has not been the subject of such investigations to date nih.gov.
Tumor Xenograft Models
In preclinical oncology research, patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, are considered highly representative of patient tumors and provide a reliable in vivo environment for study. youtube.com Research utilizing such models has provided insights into the anti-cancer potential of tanshinone compounds. For instance, studies on related tanshinones have shown inhibition of tumor growth in various cancer cell line xenografts, including gastric, bladder, and lung cancer models. explorationpub.comresearchgate.net In a study on non-small cell lung cancer, a related tanshinone was found to inhibit proliferation, increase apoptosis, and reduce tumor angiogenesis and the weight of solid tumors in mice. nih.gov Another study found that treatment with a tanshinone compound reduced tumor size by 85% in immunodeficient mice inoculated with lung cancer cells and inhibited the formation of tumor blood vessels. nih.gov While these studies establish the anti-tumor activity of the broader tanshinone class, specific investigations into Tetrahydro tanshinone I are needed to delineate its precise effects in tumor xenograft models.
Inflammation Models
The anti-inflammatory properties of tanshinones have been investigated in various animal models. Total tanshinones have been shown to suppress xylene-induced ear edema in mice, indicating an ability to attenuate acute inflammation by inhibiting the infiltration of inflammatory cells and the production of pro-inflammatory mediators. nih.gov Furthermore, total tanshinones provided protection against LPS-induced septic death and improved acute kidney injury in mice. nih.gov The underlying mechanism for these anti-inflammatory effects appears to be the inhibition of pro-inflammatory gene expression at the transcriptional level through the suppression of NF-κB activation. nih.gov Specifically, total tanshinones have been found to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the secretion of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage cell lines. nih.gov Another related compound, Tanshinone I, has been demonstrated to inhibit the expression or release of NO, TNF-α, IL-1β, and IL-6. frontiersin.org
Metabolic Disorder Models
Diabetes mellitus is a chronic metabolic disease characterized by hyperglycemia and is often associated with dyslipidemia and hypertension. nih.gov While direct studies on this compound in metabolic disorder models are not specified in the provided results, the broader family of tanshinones has been explored. The anti-inflammatory and antioxidant effects observed with related tanshinones could be relevant to metabolic disorders, which often have an inflammatory component.
Liver Fibrosis Models
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis. nih.govresearchgate.netmdpi.com Preclinical models, such as bile duct ligation in mice, are used to study the disease. researchgate.netmdpi.com The therapeutic potential of tanshinones in liver fibrosis has been a subject of investigation. A meta-analysis of animal studies concluded that Tanshinone IIA can significantly improve liver function and reduce the level of liver fibrosis. nih.govnih.gov The mechanisms behind this effect include reducing inflammation, inhibiting apoptosis, and suppressing the activation of hepatic stellate cells (HSCs), which are key cells in the development of liver fibrosis. nih.govnih.gov One study showed that Tanshinone IIA treatment in a bile duct ligation model relieved liver fibrosis, mitigated histological damage, lowered serum levels of ALT and AST, and reduced macrophage infiltration. researchgate.net The antifibrotic effects of tanshinones are a promising area of research. researchgate.net
Atherosclerosis Models
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. nih.gov Animal models, such as the ApoE knockout mouse fed a high-fat diet, are commonly used in preclinical research. nih.govbiorxiv.org Studies on Tanshinone IIA have shown that it can protect against atherosclerotic injury. nih.gov In ApoE-deficient mice, this compound was found to lower serum lipids, stabilize atherosclerotic plaques, and reduce endothelial injury and inflammatory damage. nih.gov Treatment with Tanshinone IIA led to a significant increase in HDL-C and a decrease in TC, triglycerides, and LDL-C, along with a reduction in plaque size and lipid deposition. nih.gov The anti-inflammatory and immunomodulatory effects of Tanshinone IIA are considered key to its anti-atherosclerosis action, potentially through the regulation of immune cells, cytokines, and signaling pathways like TLR4/MyD88/NF-κB. nih.govresearchgate.net
Neurodegenerative Disease Models
Neurodegenerative conditions like Alzheimer's disease are often associated with neuroinflammation and oxidative stress. frontiersin.orgdovepress.com Preclinical research suggests that tanshinones may have protective effects in models of these diseases. frontiersin.org For instance, Tanshinone IIA has demonstrated neuroprotective effects in various neurological disorder models, including stroke and Parkinson's disease, through its ability to regulate apoptosis, inflammation, and oxidative stress. nih.govfrontiersin.org In animal models of Alzheimer's disease, tanshinones have been shown to improve cognitive function. frontiersin.org Specifically, Tanshinone IIA has been found to ameliorate cognitive deficits and attenuate neuropathological damage by reducing amyloid-β plaques and increasing neuronal density. nih.govnih.gov The mechanisms include anti-inflammatory effects via downregulation of pro-inflammatory cytokines, antioxidant properties, and anti-apoptotic effects. nih.govfrontiersin.orgnih.gov Another related compound, Tanshinone I, has been shown to improve learning and memory impairment in mice and reduce neuronal death through its anti-inflammatory effects. frontiersin.org
Delineation of Mechanistic Action within Model Systems
The therapeutic effects of tanshinones across these diverse disease models are underpinned by their modulation of multiple molecular pathways.
A primary mechanism is the induction of apoptosis in cancer cells. This is achieved by regulating the mitochondrial pathway, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3. frontiersin.orgfrontiersin.org In some cancer models, tanshinones also induce cell cycle arrest by downregulating markers like cyclin D, CDK4, and cyclin B. frontiersin.org
The anti-inflammatory actions are largely attributed to the inhibition of key signaling pathways. Total tanshinones exert their effects by blocking Toll-like receptor 4 (TLR4) dimerization, which in turn inhibits the MyD88–TAK1–NF-κB/MAPK signaling cascades. nih.gov This leads to a reduction in the transcriptional activity of NF-κB and AP-1, and consequently, a decrease in the production of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, COX-2, and iNOS. nih.govfrontiersin.org
In the context of atherosclerosis , Tanshinone IIA has been shown to activate the TGF-β/PI3K/Akt/eNOS pathway, which helps to reduce endothelial injury. nih.gov It also impacts inflammation by affecting the TLR4/MyD88/NF-κB signaling cascade. nih.gov
The neuroprotective effects observed in models of Alzheimer's disease are linked to several mechanisms. These include the suppression of neuroinflammation by inhibiting the RAGE/NF-κB signaling pathway, which reduces the activation of microglia and astrocytes and the production of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org Additionally, tanshinones exhibit potent antioxidant properties by increasing the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS). frontiersin.orgfrontiersin.orgfrontiersin.org Anti-apoptotic effects, by increasing the Bcl-2/Bax ratio and decreasing Caspase-3 expression, also contribute to neuroprotection. frontiersin.orgnih.gov
Finally, in liver fibrosis , the mechanism involves the inactivation and induction of ferroptosis in hepatic stellate cells (HSCs). researchgate.net Tanshinone IIA has been found to suppress the activation of HSCs and their production of collagen by blocking the YAP signaling pathway. researchgate.net
The table below summarizes the mechanistic actions of tanshinone compounds in various preclinical models.
| Disease Model | Key Mechanistic Actions | Affected Signaling Pathways |
| Tumor Xenograft | Induces apoptosis, inhibits proliferation, reduces angiogenesis | Mitochondrial pathway (Bax/Bcl-2), JAK/STAT3, PI3K/AKT/mTOR |
| Inflammation | Suppresses pro-inflammatory mediators (TNF-α, IL-6, IL-1β, COX-2) | TLR4/MyD88/NF-κB, MAPK |
| Liver Fibrosis | Inhibits hepatic stellate cell activation, induces ferroptosis | YAP signaling pathway |
| Atherosclerosis | Lowers serum lipids, reduces inflammation, stabilizes plaques | TGF-β/PI3K/Akt/eNOS, TLR4/MyD88/NF-κB |
| Neurodegeneration | Reduces Aβ plaques, suppresses neuroinflammation, antioxidant effects | RAGE/NF-κB, PI3K/AKT |
Biosynthesis of Tanshinones General Context for Tetrahydro Tanshinone I
Enzymatic Pathways and Precursor Utilization
The key steps and enzymes involved in the pathway are:
Precursor Synthesis : The MEP pathway utilizes glyceraldehyde 3-phosphate (G3P) and pyruvate to form IPP and DMAPP. nih.gov A critical rate-limiting enzyme in this pathway is 1-Deoxy-d-xylulose-5-phosphate synthase (DXS). nih.govnih.gov In S. miltiorrhiza, the gene SmDXS2 is highly expressed in the roots, and its overexpression has been shown to increase tanshinone accumulation. nih.govnih.gov In parallel, the MVA pathway produces the same precursors, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) acting as a key rate-limiting enzyme. asianpubs.org
Formation of the Diterpene Precursor : IPP and DMAPP are condensed to form the 20-carbon universal precursor for all diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). nih.govmdpi.com This reaction is catalyzed by geranylgeranyl diphosphate synthase (GGPPS). asianpubs.orgnih.gov
Diterpene Skeleton Construction : GGPP is then cyclized by diterpene synthases to form the foundational hydrocarbon skeleton of tanshinones. This is a crucial two-step process:
First, copalyl diphosphate synthase 1 (SmCPS1) converts GGPP to (+)-copalyl diphosphate. nih.govresearchgate.net
Next, kaurene synthase-like 1 (SmKSL1) catalyzes the conversion of (+)-copalyl diphosphate into miltiradiene (B1257523), the committed precursor for the tanshinone backbone. nih.govfrontiersin.org
Post-Modification : The miltiradiene skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to produce the various tanshinone compounds. nih.govresearchgate.net Enzymes from the CYP76AH subfamily, such as CYP76AH1 and CYP76AH3, are instrumental in these later steps, leading to the formation of intermediates like ferruginol and ultimately to the diverse array of tanshinones. nih.govresearchgate.netfrontiersin.org
Table 1: Key Enzymes in Tanshinone Biosynthesis
| Enzyme | Abbreviation | Function |
| 1-Deoxy-d-xylulose-5-phosphate synthase | DXS | Key rate-limiting enzyme in the MEP pathway for IPP/DMAPP synthesis. |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Key rate-limiting enzyme in the MVA pathway for IPP/DMAPP synthesis. |
| Geranylgeranyl diphosphate synthase | GGPPS | Catalyzes the formation of the C20 precursor GGPP from IPP and DMAPP. |
| Copalyl diphosphate synthase 1 | SmCPS1 | Catalyzes the first cyclization step, converting GGPP to (+)-copalyl diphosphate. |
| Kaurene synthase-like 1 | SmKSL1 | Converts (+)-copalyl diphosphate to the miltiradiene skeleton. |
| Cytochrome P450 monooxygenases (e.g., CYP76AH subfamily) | CYPs | Perform oxidative modifications on the miltiradiene skeleton to create diverse tanshinones. |
Genetic and Transcriptional Regulation of Biosynthesis
Several families of transcription factors have been identified as crucial regulators, including:
APETALA2/ethylene response factor (AP2/ERF) : The transcription factor SmERF73 has been shown to positively regulate the expression of multiple pathway genes, including DXR1, CPS1, KSL1, and CYP76AH3. nih.govresearchgate.net
MYB (myeloblastosis) : Overexpression of SmMYB98 was found to significantly increase the transcript levels of SmDXS2 and SmCPS1, key genes in the early and mid-stages of the pathway, respectively. nih.gov
bZIP (basic leucine zipper) : Several bZIP TFs in S. miltiorrhiza are associated with the regulation of key enzyme genes in the tanshinone pathway, particularly in response to hormonal signals like abscisic acid. nih.gov
In addition to transcription factors, epigenetic modifications such as DNA methylation are emerging as another layer of regulation. Studies have shown that the methylation status of promoter regions can alter the expression levels of biosynthetic genes like SmGGPPS1 and SmCPS5, indicating that epigenetic control plays a significant role in modulating tanshinone accumulation during plant development. oup.com
Table 2: Selected Transcription Factors Regulating Tanshinone Biosynthesis
| Transcription Factor | Family | Target Genes/Pathway Impact |
| SmERF73 | AP2/ERF | Positively regulates DXR1, CPS1, KSL1, and CYP76AH3. |
| SmMYB98 | MYB | Upregulates the expression of SmDXS2 and SmCPS1. |
| SmMYC2b | bHLH | Activates SmCPS1, SmKSL1, SmCYP76AH1, SmCYP76AH3, SmCYP76AK1. |
| SmbZIPs | bZIP | Implicated in regulating pathway genes in response to plant hormones. |
Metabolic Engineering Approaches for Enhanced Production
Given the significant pharmacological value of tanshinones and their low levels in wild plants, metabolic engineering has become a key strategy to enhance their production. asianpubs.org These efforts primarily focus on manipulating the expression of key genes in the biosynthetic pathway within S. miltiorrhiza hairy root cultures, which are an effective system for producing secondary metabolites. nih.govnih.gov
Key strategies and findings include:
Overexpression of Pathway Genes : A primary approach involves the overexpression of rate-limiting or critical enzyme genes. rsc.org Studies have shown that overexpressing individual genes such as SmDXS, SmHMGR, or SmGGPPS in hairy root lines can significantly increase tanshinone yields compared to controls. nih.gov
"Push-Pull" Strategies : A more powerful technique involves the simultaneous overexpression of multiple genes. For instance, the co-expression of SmHMGR and SmGGPPS in hairy roots resulted in a tanshinone production of approximately 2.727 mg/g dry weight, which was a 4.74-fold increase compared to the control line (0.475 mg/g dry weight). nih.gov
Combination with Elicitors : The effects of genetic modification can be further amplified by treating the engineered cultures with elicitors, which are compounds that trigger defense responses and secondary metabolite production in plants. Transgenic hairy root lines overexpressing the gene for 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (SmMDS) showed a significant boost in total tanshinones when treated with elicitors like methyl jasmonate (MJ), yeast extract, or silver ions (Ag+). nih.gov For example, treatment with MJ increased the total tanshinone content to 3.2 mg/g dry weight in the transgenic line. nih.gov
Advanced Gene Editing : Modern tools like the CRISPR/Cas9 system are being developed and optimized for S. miltiorrhiza to enable precise, targeted gene editing. researchgate.net This technology offers the potential for more sophisticated metabolic engineering, such as disrupting competing pathways or fine-tuning the expression of regulatory genes to further enhance the production of specific high-value tanshinones. researchgate.net
Table 3: Examples of Metabolic Engineering for Enhanced Tanshinone Production
| Engineering Strategy | Target Gene(s) | Host System | Outcome |
| Single Gene Overexpression | SmDXS | S. miltiorrhiza hairy roots | Significant enhancement of tanshinone production. |
| Co-expression ("Push-Pull") | SmHMGR & SmGGPPS | S. miltiorrhiza hairy roots | 4.74-fold increase in total tanshinones compared to control. |
| Overexpression with Elicitor Treatment | SmMDS | S. miltiorrhiza hairy roots | Total tanshinone yield increased to 3.2 mg/g DW with methyl jasmonate. |
| Engineering in Heterologous Systems | Pathway Genes | Yeast | Production of tanshinone precursors miltiradiene and ferruginol achieved. |
Advanced Research Methodologies and Analytical Techniques in Tanshinone Studies
Omics Technologies in Mechanistic Research
"Omics" technologies provide a holistic view of the molecular processes within biological systems, making them invaluable for understanding the complex interactions of natural compounds like tanshinones.
Proteomics, the large-scale study of proteins, offers deep insights into the cellular responses to chemical compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins in a complex sample. epdf.pub
While direct proteomic studies focusing exclusively on Tetrahydrotanshinone I are limited in the current literature, the methodology has been applied to closely related compounds, illustrating its potential. For instance, integrated proteomic and phosphoproteomic analyses have been used to uncover the cardioprotective mechanisms of Dihydrotanshinone (B163075) I (DHT), a structurally similar tanshinone. consensus.appnih.gov In one study, quantitative proteome analysis of cardiomyocytes treated with DHT and other Danshen-derived compounds identified hundreds of differentially expressed proteins, revealing that DHT may protect against ischemia/reperfusion injury by modulating the AMPK/mTOR signaling pathway. nih.gov Another study used 4D label-free quantitative proteomics to show that DHT inhibits ovarian tumor growth by suppressing pathways related to the extracellular matrix, identifying integrin β1 (ITGB1) as a potential target. nih.gov These examples highlight how proteomics can pinpoint the protein targets and signaling pathways affected by a specific tanshinone.
Metabolomics, the comprehensive analysis of metabolites in a biological system, has been instrumental in positioning Tetrahydrotanshinone I within the broader tanshinone biosynthetic network. These studies typically use techniques like ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) to profile the full spectrum of metabolites. mdpi.com
Research has identified 1,2,15,16-tetrahydrotanshinone I as a key intermediate metabolite in the biosynthesis of other major tanshinones. dntb.gov.uanih.gov A metabolomics study of Salvia miltiorrhiza hairy roots treated with a polysaccharide elicitor from an endophytic fungus showed a pronounced enhancement in the accumulation of Tetrahydrotanshinone I, alongside other precursors like miltirone. mdpi.com Another comparative metabolome analysis of different S. miltiorrhiza lines (orange-rooted vs. normal red-rooted) detected Tetrahydrotanshinone I as one of 40 lipophilic components, noting its relative abundance helped characterize the different phenotypes. nih.gov
The most significant finding from these analyses is the identification of the enzymatic step involving Tetrahydrotanshinone I. An in vitro protein assay demonstrated that the enzyme Sm2OGD3, a 2-oxoglutarate-dependent dioxygenase, functions as a tanshinone 15,16-dehydrogenase. dntb.gov.uanih.gov This enzyme catalyzes the conversion of 1,2,15,16-tetrahydrotanshinone I into 1,2-dihydrotanshinone I, a critical dehydrogenation step that creates the furan (B31954) D-ring characteristic of many bioactive tanshinones. dntb.gov.uanih.govresearchgate.net
Table 1: Metabolomics Findings Related to Tetrahydrotanshinone I
| Research Focus | Analytical Technique | Key Finding Regarding Tetrahydrotanshinone I | Reference(s) |
| Biosynthesis Pathway | In vitro protein assay, Metabolomics | Identified as a substrate for the enzyme Sm2OGD3, which converts it to 1,2-dihydrotanshinone I. | dntb.gov.uanih.gov |
| Elicitor Response | UHPLC-HRMS | Accumulation was significantly enhanced in S. miltiorrhiza hairy roots after treatment with a fungal polysaccharide. | mdpi.com |
| Phenotype Variation | UPLC/Q-TOF–MS | Detected as a constituent in different lines of S. miltiorrhiza, with varying levels contributing to root color. | nih.gov |
RNA Sequencing (RNA-Seq) is a powerful transcriptomics technique used to analyze the entire set of RNA transcripts in a sample, providing a snapshot of gene expression. mdpi.com In tanshinone research, RNA-Seq has been crucial, often in combination with metabolomics, for discovering the genes responsible for their biosynthesis. nih.gov
The key breakthrough regarding Tetrahydrotanshinone I came from such an integrated approach. By comparing the transcriptomes of different S. miltiorrhiza lines—one with orange roots and high levels of dihydrofuran-tanshinones and a normal line with red roots—researchers identified a mutated gene in the orange-rooted variety. nih.gov This gene, Sm2OGD3, was found through RNA-seq analysis to be highly expressed in the roots of normal plants but deficient in the orange-rooted line. nih.gov This transcriptomic data, combined with the metabolomic finding that the orange-rooted line accumulated precursors like 1,2,15,16-tetrahydrotanshinone I, led to the identification of Sm2OGD3 as the critical dehydrogenase in the biosynthetic pathway. nih.gov Repression of SmTIIAS (another name for the dehydrogenase) via RNA interference (RNAi) in hairy roots confirmed this function, leading to an increased accumulation of dihydrofuran-tanshinones and a decrease in furan-tanshinones. oup.com
Computational Biology and Cheminformatics
Computational approaches have become essential for predicting the biological targets of natural products and understanding their interactions at a molecular level, guiding further experimental validation. consensus.app
Network pharmacology is an innovative computational method that constructs and analyzes complex networks linking compounds, protein targets, and diseases to predict the mechanisms of action for a drug. mdpi.com This approach is particularly useful for multi-component traditional medicines and their isolated compounds. tmrjournals.com
Currently, there are no specific network pharmacology studies focused on Tetrahydrotanshinone I in the available scientific literature. However, this methodology has been extensively applied to the related compound Dihydrotanshinone I (DHT) to explore its therapeutic potential. For example, a network pharmacology study identified 13 potential targets for DHT in the treatment of Helicobacter pylori infection, with the JAK-STAT signaling pathway being identified as a key mechanism. tmrjournals.com Another study on hepatocellular carcinoma identified EGFR, AKT1, ALB, SRC, and MAPK1 as hub targets for DHT. peerj.com These studies exemplify how network pharmacology can generate hypotheses about a compound's molecular targets and pathways for subsequent experimental verification.
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a tanshinone) to a second molecule (a receptor, typically a protein). tmrjournals.com It is often used to validate and visualize the interactions predicted by network pharmacology. peerj.com
As with network pharmacology, specific molecular docking studies for Tetrahydrotanshinone I were not found in the searched literature. The technique has, however, been successfully used to investigate the binding of Dihydrotanshinone I to its predicted targets. In one study, molecular docking showed that DHT could bind effectively to the core targets STAT1, STAT3, and PTGS2, which were identified via network pharmacology as relevant to H. pylori infection. tmrjournals.com Another study docked DHT to potential hepatocellular carcinoma targets, finding the best binding energy score with EGFR at -9.4 kcal/mol, suggesting a strong interaction. peerj.com Further molecular dynamics simulations confirmed a stable binding potential between DHT and EGFR. peerj.com These findings for a closely related molecule demonstrate the power of molecular docking to refine and support computationally generated hypotheses about drug-target interactions.
Table 2: Examples of Predicted Targets for Dihydrotanshinone I (DHT) via Computational Methods
| Therapeutic Area | Predicted Target(s) for DHT | Method(s) Used | Key Finding | Reference(s) |
| Helicobacter pylori Infection | STAT1, STAT3, PTGS2 | Network Pharmacology, Molecular Docking | DHT showed high potential to bind to core targets in the JAK-STAT signaling pathway. | tmrjournals.com |
| Hepatocellular Carcinoma | EGFR, AKT1, SRC, MAPK1 | Network Pharmacology, Molecular Docking, Molecular Dynamics | EGFR was identified as a primary target with the best docking score and stable binding. | peerj.com |
| Atherosclerosis | STAT3, ERK, JNK, p38 | Network Pharmacology, Molecular Docking | DHT was predicted and then validated to inhibit the phosphorylation of key proteins in the MAPK signaling pathway. | nih.gov |
Proteochemometric Modeling
Proteochemometric (PCM) modeling represents a significant advancement over traditional quantitative structure-activity relationship (QSAR) models. researchgate.netmdpi.com Whereas QSAR typically models the activity of many compounds against a single biological target, PCM simultaneously integrates chemical information about multiple ligands with data on multiple, related protein targets. mdpi.com This computational technique constructs a single model to explore the bioactivity of various compounds across a panel of proteins, making it a powerful tool for predicting new ligand-target interactions and understanding selectivity. mdpi.com
The core of PCM involves creating mathematical descriptors for both the ligands (compounds) and the proteins (targets). By combining these descriptor sets, the model learns the complex relationships that govern bioactivity, enabling it to predict the affinity of a novel compound for a known target or even extrapolate to predict interactions with new, un-tested targets within the modeled family. researchgate.net
A key application of this methodology was demonstrated in a study on major tanshinones from Salvia miltiorrhiza, including Tanshinone I. mdpi.comnih.gov Researchers employed proteochemometric modeling to predict novel pharmacological targets for these compounds. mdpi.comnih.gov The model, which combined data on the tanshinones with information on a panel of G-protein coupled receptors, predicted that muscarinic acetylcholine (B1216132) receptors (mAChRs) were likely pharmacological targets for Tanshinone I. mdpi.comnih.gov This in silico prediction was subsequently validated through in vitro functional assays, which confirmed that Tanshinone I acts as a selective antagonist for the M₄ subtype of muscarinic receptors. mdpi.comnih.gov This discovery highlights the predictive power of PCM in identifying previously unknown mechanisms of action for natural products.
| Compound | Modeling Technique | Predicted Target | Validation Method | Confirmed Activity |
|---|---|---|---|---|
| Tanshinone I | Proteochemometric Modeling (PCM) | Muscarinic Acetylcholine Receptors (mAChRs) | In vitro functional assay | Selective M₄ antagonist mdpi.comnih.gov |
High-Throughput Screening for Activity Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of tens of thousands to millions of compounds for specific biological or biochemical activity. academicjournals.orgnih.gov This process utilizes automation, robotics, and sensitive detection methods to quickly identify "hits"—compounds that interact with a biological target of interest in a desired way. nih.gov HTS can be performed in various formats, including target-based assays that measure the direct interaction of a compound with a purified protein, or cell-based assays that assess a compound's effect on cellular pathways or viability. academicjournals.org
HTS has been instrumental in uncovering novel bioactivities for tanshinones. In one notable example, a fluorescence-polarization-based HTS assay was designed to find inhibitors of the Type 3 Secretion System (T3SS) of the bacterium Pseudomonas aeruginosa, a critical virulence factor. acs.org This screen identified a subset of tanshinones as effective inhibitors of the biogenesis of the T3SS needle, a previously unknown activity for this class of compounds. acs.org The screening results for several tanshinones are detailed in the table below.
| Compound | HTS Assay Type | Target | Discovered Activity | Reference |
|---|---|---|---|---|
| Dihydrotanshinone I | Fluorescence Polarization | T3SS Needle Biogenesis (PscE/PscF/PscG complex) | Inhibition of T3SS needle formation | acs.org |
| Tanshinone I | Fluorescence Polarization | T3SS Needle Biogenesis (PscE/PscF/PscG complex) | Inhibition of T3SS needle formation | acs.org |
| Cryptotanshinone (B1669641) | Fluorescence Polarization | T3SS Needle Biogenesis (PscE/PscF/PscG complex) | Inhibition of T3SS needle formation | acs.org |
| Tanshinone IIA | Fluorescence Polarization | T3SS Needle Biogenesis (PscE/PscF/PscG complex) | No significant inhibition | acs.org |
Furthermore, HTS is frequently employed to screen natural product libraries for anticancer activity. academicjournals.org For instance, cell-based HTS methods using FRET (fluorescence resonance energy transfer) biosensors have been developed to specifically detect apoptosis-inducing compounds. researchgate.net Such screens of compounds from traditional Chinese medicines have identified several effective apoptosis inducers. researchgate.net Many tanshinones, including Tanshinone I and Dihydrotanshinone I, are known to exert their anticancer effects by modulating key proteins in the apoptosis pathway, such as those in the Bcl-2 family. nih.govfrontiersin.org Tanshinone I, for example, has been shown to induce apoptosis in breast cancer cells by decreasing the Bcl-2/Bax ratio. frontiersin.org While direct HTS reports for Tetrahydrotanshinone I are not prominent, the established role of other tanshinones as anticancer agents, often targeting pathways like Bcl-2, underscores the utility of HTS in identifying and characterizing the bioactivity of this entire class of compounds. pjps.pkresearchgate.net
Future Directions and Research Gaps
Elucidating Underexplored Molecular Mechanisms
While initial research has identified promising biological activities, the precise molecular mechanisms of Tetrahydro tanshinone I are not yet fully understood. A significant portion of the current understanding is extrapolated from studies on its parent compound, tanshinone I. For tanshinone I, it is acknowledged that its exact molecular mechanisms in the treatment of various diseases remain to be fully elucidated. frontiersin.org Future research must focus on mapping the complete signaling network associated with THTI to clarify its interactions within the cell.
A recent breakthrough identified THTI as a covalent pan-inhibitor of gut microbial bile salt hydrolases (gmBSHs), where it covalently modifies the conserved catalytic cysteine (Cys2) of these enzymes. nih.gov However, the broader implications of this covalent modification and the downstream effects on cellular pathways require more in-depth investigation. Future studies should aim to explore whether THTI engages in other covalent interactions and to characterize the full spectrum of its molecular activities. Expanding research into other potential effects, such as neuroprotective, antibacterial, and anti-inflammatory actions, is also a crucial direction. frontiersin.org
Discovery of Novel Targets and Pathways
The identification of gut microbial bile salt hydrolases (gmBSHs) as a direct target for THTI represents a significant advancement, positioning it as a promising lead compound for managing bile acid metabolism and related metabolic disorders. nih.gov This discovery opens a new avenue for research into the role of THTI in modulating the gut microbiome and its impact on diseases like colorectal cancer, type 2 diabetes, and obesity. nih.gov
Beyond the gut microbiome, there is a need to identify other potential targets and signaling pathways for THTI. Research on the broader family of tanshinones has implicated multiple pathways, including the PI3K/Akt/mTOR and Nrf2 signaling pathways. frontiersin.orgnih.govfrontiersin.org It is essential to determine if THTI acts on these or other novel pathways to exert its effects. A comprehensive screening for new protein targets could reveal previously unknown therapeutic applications for the compound.
Table 1: Known and Potential Signaling Pathways for Investigation
| Pathway | Potential Relevance to this compound | Supporting Evidence (from related compounds) |
|---|---|---|
| Gut Microbial Bile Salt Hydrolases (gmBSHs) | Directly inhibited by THTI through covalent modification. nih.gov | Specific to THTI. |
| PI3K/Akt/mTOR Signaling | Often involved in cell proliferation and survival; inhibition is a common anti-cancer mechanism. frontiersin.orgfrontiersin.org | Tanshinone I inhibits this pathway in various cancer cells. frontiersin.orgfrontiersin.org |
| Nrf2 Signaling | A key pathway in cellular antioxidant response. frontiersin.orgnih.gov | Tanshinone I can induce the Nrf2 signaling pathway to protect tissues. frontiersin.orgnih.gov |
| MAPK Signaling | Involved in cellular stress responses and inflammation. | Tanshinone I has been shown to inhibit MAPK pathways. nih.gov |
Development of Advanced Analytical and Characterization Methods
The accurate characterization and quantification of THTI in biological matrices and herbal extracts are crucial for research and development. Current methods for analyzing tanshinones often rely on techniques like high-performance liquid chromatography (HPLC) and near-infrared (NIR) spectroscopy. nih.govpeerj.comresearchgate.netelsevierpure.com While effective, there is a need to develop more advanced and sensitive analytical methods.
Future research should focus on creating sophisticated techniques for real-time monitoring of THTI within living cells to better understand its uptake, distribution, and target engagement. Furthermore, while NIR spectroscopy has been applied to analyze the chemical content of herbal powders, its application for assessing critical physical properties remains a relatively unexplored area that could benefit from further development. nih.gov The use of high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MSn) has proven useful for identifying various tanshinones, and refining such methods could aid in the discovery and characterization of THTI metabolites. researchgate.net
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A comprehensive understanding of this compound requires the integration of knowledge and techniques from various scientific disciplines. The discovery of its effect on gut microbial enzymes highlights the necessity of combining pharmacology with microbiology and metabolomics. nih.govresearchgate.net Such an approach would allow researchers to investigate the complex interplay between THTI, the gut microbiota, and host metabolism.
Future studies should adopt a systems biology approach, integrating data from genomics, proteomics, and bioinformatics to build a complete picture of THTI's mechanism of action. frontiersin.org This multidisciplinary strategy will be essential for identifying biomarkers of THTI efficacy and for understanding the holistic physiological effects of the compound, moving beyond a single-target perspective.
Strategies for Improving Bioavailability and Intracellular Delivery
A significant challenge for the clinical application of tanshinones, including THTI, is their characteristically low water solubility and poor oral bioavailability. frontiersin.orgfrontiersin.orgresearchgate.net These properties limit their absorption and efficacy, presenting a major hurdle for therapeutic development. frontiersin.org
The primary research challenge is to devise strategies that enhance the solubility and delivery of THTI to its target sites without compromising its activity. While specific formulations are beyond the scope of this discussion, the exploration of novel drug delivery concepts is a critical area of future research. frontiersin.org This includes investigating the fundamental interactions between THTI and various carrier molecules or nanoparticle systems to overcome physiological barriers. nih.gov Research should focus on the underlying principles that govern the absorption, distribution, metabolism, and excretion (ADME) of THTI, paving the way for the rational design of more effective delivery approaches. frontiersin.org
Q & A
Q. How should contradictory findings between in vitro and in vivo efficacy data be analyzed?
- Conduct ADME (absorption, distribution, metabolism, excretion) profiling to identify bioavailability barriers. Use metabolomics to detect active metabolites in vivo that may differ from parent compound effects in vitro . Cross-validate with human organoid models to bridge the gap between cell lines and whole organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
